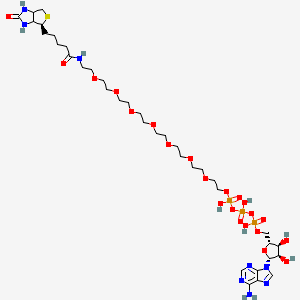

ATP-PEG8-Biotin

Description

BenchChem offers high-quality ATP-PEG8-Biotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ATP-PEG8-Biotin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H63N8O22P3S |

|---|---|

Molecular Weight |

1084.9 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C36H63N8O22P3S/c37-33-30-34(40-23-39-33)44(24-41-30)35-32(47)31(46)26(64-35)21-63-68(51,52)66-69(53,54)65-67(49,50)62-20-19-61-18-17-60-16-15-59-14-13-58-12-11-57-10-9-56-8-7-55-6-5-38-28(45)4-2-1-3-27-29-25(22-70-27)42-36(48)43-29/h23-27,29,31-32,35,46-47H,1-22H2,(H,38,45)(H,49,50)(H,51,52)(H,53,54)(H2,37,39,40)(H2,42,43,48)/t25?,26-,27+,29?,31-,32-,35-/m1/s1 |

InChI Key |

HIFPILABPVZDMK-WYGXRPJOSA-N |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ATP-PEG8-Biotin: A Versatile Tool for Kinase Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATP-PEG8-Biotin, a versatile chemical probe designed for the study of ATP-binding proteins, with a primary focus on protein kinases. We will delve into its chemical properties, core applications, quantitative performance, and detailed experimental protocols for its use in kinase substrate identification and inhibitor profiling.

Introduction to ATP-PEG8-Biotin

ATP-PEG8-Biotin is a chemically modified analog of adenosine (B11128) triphosphate (ATP), the universal energy currency and phosphoryl donor in biological systems. This molecule is engineered to function as a co-substrate for a broad range of protein kinases. It consists of three key moieties:

-

Adenosine Triphosphate (ATP): Provides the necessary structure to be recognized and bound by the active site of kinases and other ATP-binding proteins.

-

Biotin (B1667282): A small vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature and serves as a robust handle for detection, purification, and immobilization.

-

PEG8 Linker: An eight-unit polyethylene (B3416737) glycol spacer that connects the terminal gamma-phosphate (γ-phosphate) of ATP to the biotin molecule. This flexible, hydrophilic linker provides spatial separation, minimizing steric hindrance and allowing both the ATP moiety and the biotin tag to interact effectively with their respective binding partners.

The core principle behind ATP-PEG8-Biotin is kinase-catalyzed biotinylation . Protein kinases, which normally catalyze the transfer of the γ-phosphate from ATP to a substrate protein, recognize ATP-PEG8-Biotin and instead transfer the entire γ-phosphate-PEG8-Biotin complex.[1] This process effectively labels the kinase's substrate with a biotin tag, enabling a wide array of downstream applications.

Chemical and Physical Properties

The fundamental properties of γ-PEG8-ATP-Biotin are summarized below, compiled from manufacturer datasheets.[2][3][4]

| Property | Value |

| Synonyms | γ-PEG8-Adenosine-5'-triphosphate-Biotin |

| Molecular Formula | C₃₆H₆₃N₈O₂₂P₃S |

| Molecular Weight | 1084.91 g/mol (free acid) |

| Appearance | Colorless to slightly yellow solution in water |

| Purity | ≥ 95% (as determined by HPLC) |

| Concentration | Typically supplied as a 5.0 - 5.5 mM solution |

| pH | 7.5 ±0.5 |

| Spectroscopic Properties | λmax: 259 nm, ε: 15.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |

| Storage | Store at -20°C. Aliquot to avoid repeated freeze-thaw cycles. |

Mechanism of Action: Kinase-Catalyzed Biotinylation

The utility of ATP-PEG8-Biotin stems from its ability to act as a surrogate for ATP in enzymatic reactions catalyzed by protein kinases. The process covalently attaches a biotin tag to the kinase's substrate.

Quantitative Data: Kinase Compatibility and Performance

A critical aspect of a chemical probe is its compatibility with a wide range of targets. Studies have rigorously characterized the ability of various protein kinases to utilize γ-modified ATP-biotin analogs as co-substrates. The following table summarizes kinetic data for 25 kinases, demonstrating the broad utility of this class of molecules across the human kinome. The data show that while kinetic efficiency (kcat/Km) is generally lower than with native ATP, the probe is effectively utilized by kinases from diverse families.[5]

| Kinase Family | Kinase | Substrate | ATP-Biotin KMapp (µM) | ATP KMapp (µM) | ATP-Biotin kcatapp (min⁻¹) | ATP kcatapp (min⁻¹) | kcat/KM Ratio (ATP-Biotin / ATP) |

| TK | Abl | Abltide | 120 ± 20 | 22 ± 4 | 2.5 ± 0.1 | 24 ± 1 | 0.02 |

| TK | Src | Src Substrate | 150 ± 20 | 110 ± 10 | 1.9 ± 0.1 | 14 ± 1 | 0.10 |

| TKL | IRAK4 | LRRK2tide | 29 ± 4 | 14 ± 2 | 0.12 ± 0.01 | 0.17 ± 0.01 | 0.59 |

| STE | PAK2 | PKA Substrate | 100 ± 20 | 110 ± 10 | 1.1 ± 0.1 | 1.9 ± 0.1 | 0.54 |

| CK1 | CK1 | CK1tide | 14 ± 2 | 10 ± 2 | 0.05 ± 0.001 | 0.11 ± 0.01 | 0.65 |

| AGC | Akt1 | Aktide-2T | 260 ± 40 | 110 ± 20 | 1.7 ± 0.1 | 2.9 ± 0.2 | 0.25 |

| AGC | PKA | Kemptide | 26 ± 2 | 16 ± 1 | 210 ± 10 | 330 ± 10 | 0.99 |

| AGC | PKCα | CREBtide | 11 ± 2 | 6.5 ± 0.8 | 0.21 ± 0.01 | 0.40 ± 0.02 | 0.77 |

| CAMK | CaMKIIα | Autocamtide 2 | 110 ± 10 | 70 ± 10 | 1.8 ± 0.1 | 3.3 ± 0.2 | 0.35 |

| CAMK | CHK1 | CHKtide | 120 ± 20 | 70 ± 10 | 0.57 ± 0.04 | 0.76 ± 0.05 | 0.44 |

| CAMK | MAPKAPK2 | SAM2 | 13 ± 2 | 12 ± 2 | 0.11 ± 0.01 | 0.16 ± 0.01 | 0.74 |

| CMGC | CDK2/CycA | Histone H1 | 100 ± 10 | 60 ± 10 | 2.3 ± 0.1 | 4.3 ± 0.2 | 0.31 |

| CMGC | GSK3β | CREBtide | 6.7 ± 0.9 | 3.3 ± 0.5 | 0.32 ± 0.01 | 0.43 ± 0.02 | 0.70 |

| CMGC | p38α | EGF-R Peptide | 110 ± 10 | 80 ± 10 | 0.49 ± 0.02 | 1.2 ± 0.1 | 0.29 |

| Other | CK2 | RRRADDSDDDDD | 10 ± 1 | 4.1 ± 0.4 | 120 ± 10 | 140 ± 10 | 0.46 |

| Other | IKKβ | IKKtide | 13 ± 2 | 5.3 ± 0.9 | 0.15 ± 0.01 | 0.23 ± 0.01 | 0.53 |

Data adapted from "The Generality of Kinase-Catalyzed Biotinylation," which used a structurally similar ATP-biotin analog.[5] TK: Tyrosine Kinase; TKL: Tyrosine Kinase-Like; STE: Serine/Threonine Kinase; CK1: Casein Kinase 1; AGC: Protein Kinase A, G, C families; CAMK: Calcium/Calmodulin-dependent Kinase; CMGC: CDK, MAPK, GSK3, CLK families.

Core Applications and Experimental Protocols

Application 1: Kinase Substrate Identification and Profiling

A primary use of ATP-PEG8-Biotin is to identify the direct substrates of a given kinase or to profile the activity of multiple kinases within a complex biological sample, such as a cell lysate. The workflow involves enzymatic labeling, affinity purification of biotinylated substrates, and identification by mass spectrometry.

This protocol provides a framework for identifying endogenous substrates of kinases in a cell lysate.

-

Lysate Preparation:

-

Culture cells to desired confluency and apply stimuli if investigating a specific signaling pathway.

-

Wash cells with ice-cold PBS and lyse in a kinase-preserving lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Kinase-Catalyzed Biotinylation Reaction:

-

In a microcentrifuge tube, combine 500 µg to 1 mg of cell lysate.

-

Add a kinase reaction buffer concentrate to achieve final concentrations of 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Add ATP-PEG8-Biotin to a final concentration of 50-100 µM.

-

Control: Prepare a parallel reaction with an excess of regular ATP (e.g., 5 mM) to compete with the biotinylated analog, or a reaction without the ATP-PEG8-Biotin.

-

Incubate the reaction at 30°C for 60-120 minutes with gentle agitation.

-

-

Affinity Purification:

-

Equilibrate high-capacity streptavidin magnetic beads by washing them three times with lysis buffer.

-

Add the equilibrated beads to the kinase reaction mixture and incubate for 1-2 hours at 4°C on a rotator to capture biotinylated proteins.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively (4-5 times) with 1 mL of lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.

-

Separate the eluted proteins on a 4-20% gradient SDS-PAGE gel.

-

Visualize biotinylated proteins by transferring the gel to a PVDF membrane and probing with Streptavidin-HRP, or stain the gel with Coomassie blue or silver stain.

-

For identification, excise unique protein bands from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

-

Application 2: Kinase Inhibitor Potency and Selectivity Profiling

For drug development professionals, ATP-PEG8-Biotin is a powerful tool for assessing how a small molecule inhibitor interacts with the kinome. By competing with the biotin probe for the ATP-binding site, the inhibitor's potency (IC₅₀) and its selectivity across hundreds of kinases can be determined in a single experiment.

The quantitative output of an inhibitor profiling experiment is a set of IC₅₀ values for the compound against numerous kinases. This allows for a direct assessment of both on-target potency and off-target effects.

| Kinase Target | Inhibitor IC₅₀ (nM) |

| Primary Target | |

| EGFR | 8 |

| Key Off-Targets | |

| Src | 150 |

| Abl | 320 |

| VEGFR2 | 850 |

| PDGFRβ | > 10,000 |

| p38α | > 10,000 |

| This table contains representative data to illustrate the output of a competitive profiling assay. Actual values are compound- and assay-dependent. |

This protocol outlines the steps for determining inhibitor selectivity in a complex proteome.

-

Lysate Preparation:

-

Prepare a clarified cell or tissue lysate with high kinase activity as described in Protocol 5.1.

-

-

Inhibitor Incubation:

-

Aliquot the lysate into separate tubes.

-

Add the kinase inhibitor of interest to each tube across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM to 0.5 nM). Include a DMSO-only vehicle control.

-

Incubate the lysate with the inhibitor for 30-60 minutes at room temperature to allow the inhibitor to bind to its target kinases.

-

-

Competitive Labeling:

-

Add ATP-PEG8-Biotin to each tube at a final concentration near the Kₘ of the primary target kinase (typically 20-50 µM).

-

Incubate for a fixed time (e.g., 30 minutes) at room temperature. The biotin probe will label kinases where the active site is not occupied by the inhibitor.

-

-

Sample Processing for Mass Spectrometry:

-

Stop the reaction by adding a denaturing buffer (e.g., containing urea (B33335) or SDS) and reduce/alkylate the proteins.

-

Perform a tryptic digest of the entire proteome in each sample.

-

Enrich the biotinylated peptides from each digest using streptavidin-coated beads.

-

Wash the beads extensively and elute the captured peptides.

-

-

Quantitative Analysis:

-

Analyze the eluted peptides by quantitative LC-MS/MS.

-

Identify peptides corresponding to the ATP-binding sites of different kinases.

-

Quantify the abundance of each labeled kinase peptide at each inhibitor concentration.

-

Plot the peptide abundance versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ for each kinase identified.

-

Application in Signaling Pathway Analysis

ATP-PEG8-Biotin can be used to probe the activation state of specific signaling pathways. For example, by stimulating cells with a growth factor and then performing a kinase-catalyzed biotinylation reaction on the lysate, researchers can identify which downstream kinases and substrates have become active.

By comparing the profile of biotinylated proteins from stimulated versus unstimulated cells, one can map the flow of kinase activity through the network, providing a snapshot of the active signaling landscape.

References

Unveiling the Role of the PEG8 Linker in ATP-PEG8-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the polyethylene (B3416737) glycol (PEG) linker, specifically the eight-unit version (PEG8), in the multifunctional molecule ATP-PEG8-Biotin. This reagent has emerged as a powerful tool in chemical biology and drug discovery for the identification and characterization of ATP-binding proteins, including kinases, which are pivotal targets in numerous signaling pathways and disease processes.

Deciphering the Molecular Architecture of ATP-PEG8-Biotin

ATP-PEG8-Biotin is a chimeric molecule meticulously designed to synergize the distinct properties of its three core components:

-

Adenosine Triphosphate (ATP): As the universal energy currency in biological systems, ATP provides the specific binding motif for a vast array of proteins. This inherent affinity allows the molecule to target and interact with ATP-binding sites.

-

Biotin (B1667282): This small vitamin exhibits an extraordinarily high and specific affinity for streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁴ M), making it an ideal tag for affinity purification, detection, and immobilization.[1][2]

-

PEG8 Linker: This hydrophilic, flexible spacer arm connects the ATP and biotin moieties. The eight repeating units of ethylene (B1197577) glycol bestow crucial properties upon the entire molecule.

Below is a table summarizing the key properties of ATP-PEG8-Biotin:

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₃N₈O₂₂P₃S | [3] |

| Molecular Weight | 1084.91 g/mol | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Form | Solution in water | |

| Solubility | Soluble in water and aqueous buffers, DMSO, DMF |

The Pivotal Functions of the PEG8 Linker

The inclusion of the PEG8 linker is not merely for covalent connection; it is a strategic design element that significantly enhances the utility of the ATP-Biotin conjugate.

Enhancing Solubility and Bioavailability

One of the primary roles of the PEG linker is to improve the solubility of the molecule in aqueous environments. Biotin itself has limited water solubility, and the PEG chain, being hydrophilic, counteracts this, ensuring that ATP-PEG8-Biotin remains in solution in physiological buffers used for biochemical and cellular assays. This increased solubility is critical for maintaining the stability and bioavailability of the probe.

Mitigating Steric Hindrance

The flexible and extended nature of the PEG8 linker acts as a spacer arm, physically separating the biotin tag from the ATP moiety. This separation is crucial for minimizing steric hindrance. It allows both the ATP portion to freely access and bind to the often-congested ATP-binding pockets of proteins and the biotin tag to be readily accessible for capture by streptavidin- or avidin-conjugated beads or surfaces.

Improving Binding Avidity

Experimental Applications and Protocols

ATP-PEG8-Biotin is a versatile tool for a range of applications, primarily centered around the identification and characterization of ATP-binding proteins.

Affinity Purification of ATP-Binding Proteins

A primary application of ATP-PEG8-Biotin is in the affinity purification of proteins that bind ATP. This technique, often referred to as a "pull-down" assay, allows for the selective isolation of these proteins from complex biological mixtures like cell lysates.

-

Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by centrifugation to remove cellular debris.

-

Incubation with ATP-PEG8-Biotin: Incubate the clarified lysate with ATP-PEG8-Biotin for a sufficient period (e.g., 1-2 hours) at 4°C with gentle rotation to allow the probe to bind to ATP-binding proteins.

-

Capture with Streptavidin Beads: Add streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate and incubate for another 1-2 hours at 4°C to capture the ATP-PEG8-Biotin-protein complexes.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and wash them several times with a suitable wash buffer (e.g., TBS with 0.1% Tween-20) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by:

-

Competitive Elution: Incubating the beads with a high concentration of free biotin or ATP.

-

Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with antibodies against specific proteins of interest. For global identification, the eluted proteins can be subjected to in-gel digestion and analysis by mass spectrometry.

dot

Caption: Workflow for affinity purification of ATP-binding proteins.

Identification of Kinase Substrates

A powerful application of ATP-PEG8-Biotin is in the identification of direct substrates of protein kinases. This method, often part of a broader chemoproteomic strategy, can help to elucidate complex signaling pathways.

This protocol is a modification of the general pull-down assay, often involving in vitro kinase reactions.

-

Prepare Kinase and Substrate Source: Purify the kinase of interest and prepare a cell lysate (as a source of potential substrates) from cells where the kinase is active or overexpressed.

-

In Vitro Kinase Reaction: Set up a kinase reaction containing the purified kinase, the cell lysate, and ATP-PEG8-Biotin in a suitable kinase buffer. Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

-

Stop Reaction and Capture: Stop the reaction by adding EDTA. Proceed with the capture of biotinylated proteins using streptavidin beads as described in the affinity purification protocol.

-

Analysis: Analyze the captured proteins by mass spectrometry to identify which proteins were biotinylated by the kinase. This indicates that they are direct substrates.

P2 Purinergic Receptor Signaling Pathway

Extracellular ATP acts as a signaling molecule by binding to P2 purinergic receptors, which are involved in a multitude of physiological processes, including inflammation, neurotransmission, and cell proliferation. ATP-PEG8-Biotin can be utilized as a tool to study these receptors and their downstream signaling pathways.

dot

Caption: Simplified P2 purinergic receptor signaling pathway.

Quantitative Data Summary

While specific quantitative data for ATP-PEG8-Biotin is sparse in publicly available literature, the following table provides general data on the properties of its components and the effects of PEGylation.

| Parameter | Description | Value/Observation | Reference |

| Biotin-Streptavidin Affinity | Dissociation constant (Kd) | ~10⁻¹⁴ M | |

| PEGylation and Solubility | Effect of PEG on biotin solubility | Increases solubility in aqueous solutions. | |

| PEG Linker and Steric Hindrance | Role of the PEG spacer | Minimizes steric hindrance for avidin binding. |

Conclusion

The PEG8 linker in ATP-PEG8-Biotin is a critical component that significantly enhances the functionality of this powerful chemoproteomic probe. By increasing solubility, reducing steric hindrance, and providing a flexible spacer, the PEG8 linker enables the efficient and specific capture of ATP-binding proteins. This, in turn, facilitates the elucidation of complex biological processes and the identification of potential therapeutic targets. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their endeavors to explore the ATP-binding proteome.

References

A Technical Guide to ATP-PEG8-Biotin: A Versatile Tool for Interrogating Post-Translational Modifications

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of ATP-PEG8-Biotin, a chemical probe instrumental in the study of protein phosphorylation, a critical post-translational modification (PTM). We will explore its mechanism of action, key applications, experimental protocols, and data interpretation, offering a comprehensive resource for its integration into research and development workflows.

Introduction: What is ATP-PEG8-Biotin?

ATP-PEG8-Biotin is a chemically modified analog of adenosine (B11128) triphosphate (ATP). Its structure consists of a standard ATP molecule with a biotin (B1667282) moiety attached to the terminal (gamma) phosphate (B84403) via a flexible eight-unit polyethylene (B3416737) glycol (PEG8) linker.[1][2] This design allows it to function as a cosubstrate for a wide range of protein kinases.[3] Instead of transferring only a phosphate group, kinases that accept this analog transfer the entire γ-phosphate-PEG8-biotin complex onto their protein or peptide substrates.[4][5]

The incorporated biotin tag serves as a highly specific and robust handle for the detection, purification, and quantification of phosphorylated substrates, making ATP-PEG8-Biotin a powerful, non-radioactive alternative for studying kinase activity and phosphoproteomes.[3][5]

Key Properties of ATP-PEG8-Biotin:

| Property | Description | Source |

| Molecular Formula | C₃₆H₆₃N₈O₂₂P₃S (free acid) | [2][6] |

| Molecular Weight | 1084.91 g/mol (free acid) | [2][6] |

| Function | Acts as a cosubstrate for protein kinases to label substrates with biotin. | [4][5] |

| Purity | Typically ≥ 95% (as determined by HPLC). | [2][6] |

| Storage | Store as a solution at -20 °C. Avoid repeated freeze-thaw cycles. | [2][4] |

Mechanism of Action: Kinase-Catalyzed Biotinylation

Protein phosphorylation is a fundamental PTM where a kinase enzyme catalyzes the transfer of the γ-phosphate from ATP to a hydroxyl group on a serine, threonine, or tyrosine residue of a substrate protein.[4] ATP-PEG8-Biotin leverages this natural process. Due to the modification at the γ-phosphate position, the kinase transfers the phosphate group along with its attached PEG-biotin tag.[5] This process, termed "kinase-catalyzed biotinylation," results in a substrate that is covalently labeled with biotin at the site of phosphorylation.[4]

The strong and highly specific interaction between biotin and avidin (B1170675) (or streptavidin) can then be exploited for downstream analysis.[3]

Core Applications in PTM Research

The unique properties of ATP-PEG8-Biotin make it suitable for a variety of applications aimed at deciphering cellular signaling pathways.

A primary use is to label and identify unknown substrates of a particular kinase.[4] By incubating a purified kinase with cell lysates and ATP-PEG8-Biotin, endogenous substrates are tagged.[4] These biotinylated proteins can then be enriched using streptavidin-coated beads and identified via mass spectrometry.

In a broader application, ATP-PEG8-Biotin can be used with cell lysates to label substrates of endogenous kinases, providing a snapshot of active signaling pathways.[3][4] This approach is valuable for comparative phosphoproteomics. A significant advantage is that the resulting phosphorylbiotin group is relatively resistant to phosphatases, which helps preserve the signal of low-abundance phosphoproteins that might otherwise be dephosphorylated during sample preparation.[5][7]

ATP-PEG8-Biotin is an excellent tool for assessing the efficacy and specificity of kinase inhibitors. In a kinase assay, the presence of an effective inhibitor will block the kinase from utilizing the ATP analog, leading to a quantifiable reduction in substrate biotinylation. This method can be used to determine inhibitor potency (e.g., IC₅₀ values) and to profile inhibitor specificity against a panel of kinases.[7][8]

Experimental Workflow and Protocols

The following sections provide a generalized workflow and a detailed protocol for a standard in vitro kinase assay using ATP-PEG8-Biotin.

References

- 1. γ-PEG8-ATP-Biotin - Taskcm [taskcm.com]

- 2. γ-PEG8-ATP-Biotin, Biotin-labeled Adenosines - Jena Bioscience [jenabioscience.com]

- 3. The Generality of Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: implications for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for ATP-PEG8-Biotin in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ATP-PEG8-Biotin, a versatile analog of adenosine (B11128) triphosphate (ATP), in various kinase assay formats. This document outlines the principles, detailed protocols, and data interpretation for studying kinase activity, identifying substrates, and screening for inhibitors.

Introduction to Kinase-Catalyzed Biotinylation

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of the γ-phosphate from ATP to serine, threonine, or tyrosine residues on substrate proteins.[1][2] The study of kinase activity is fundamental to understanding numerous biological processes and is a cornerstone of drug discovery, particularly in oncology and immunology.

ATP-PEG8-Biotin is an ATP analog where a biotin (B1667282) molecule is attached to the γ-phosphate via an 8-unit polyethylene (B3416737) glycol (PEG) linker. This modification allows ATP-PEG8-Biotin to act as a co-substrate for a wide range of protein kinases.[3] Instead of transferring only a phosphate (B84403) group, the kinase transfers a biotin-PEG8-phosphate moiety to its substrate. This "biotinylation" of the substrate provides a powerful handle for detection, purification, and quantification of kinase activity. The PEG8 linker enhances the solubility and accessibility of the biotin tag.

Principle of the Assay

The core principle of a kinase assay using ATP-PEG8-Biotin is the enzymatic transfer of the biotinylated phosphate group from ATP-PEG8-Biotin to a kinase substrate. The resulting biotinylated substrate can then be detected and quantified using streptavidin-based detection methods, which exhibit extremely high affinity and specificity for biotin. This approach offers a non-radioactive and highly sensitive alternative to traditional kinase assays.

Data Presentation: Comparative Kinase Kinetics

While specific kinetic data for ATP-PEG8-Biotin is not extensively published, the following table provides an illustrative comparison of kinetic parameters between natural ATP and a similar biotinylated ATP analog, ATP-polyamine-biotin (APB), for Protein Kinase A (PKA).[4] This data demonstrates that while biotinylated analogs can be effective kinase co-substrates, their kinetic properties may differ from natural ATP. Researchers should perform their own kinetic analyses for the specific kinase and substrate of interest.

| Co-substrate | Apparent KM (µM) | Apparent kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (s⁻¹µM⁻¹) |

| ATP | 10.2 ± 1.8 | 5.3 ± 0.3 | 0.52 |

| ATP-polyamine-biotin (APB) | 20.5 ± 3.5 | 5.1 ± 0.4 | 0.25 |

Note: Data is adapted from a study on a similar ATP analog and is for illustrative purposes only. Actual values for ATP-PEG8-Biotin may vary.

Experimental Protocols

General Kinase Assay Protocol for Activity Measurement

This protocol provides a general framework for measuring the activity of a purified kinase using a specific substrate.

Materials:

-

Purified Kinase

-

Kinase Substrate (peptide or protein)

-

ATP-PEG8-Biotin

-

Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

Stop Solution (e.g., EDTA in PBS)

-

Streptavidin-coated plates (e.g., for ELISA-based detection)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Plate reader

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the kinase substrate at a desired concentration (e.g., 1-10 µM), and the purified kinase.

-

Initiate the Reaction: Add ATP-PEG8-Biotin to the reaction mix to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically and is often near the KM of the kinase for ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Terminate the reaction by adding the stop solution.

-

Capture of Biotinylated Substrate: Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated substrate to bind.

-

Washing: Wash the plate several times with wash buffer to remove unbound components, including unreacted ATP-PEG8-Biotin.

-

Detection: Add Streptavidin-HRP to the wells and incubate for 30 minutes at room temperature.

-

Final Wash and Signal Development: Wash the plate again to remove unbound Streptavidin-HRP. Add the HRP substrate and incubate until color develops.

-

Measurement: Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is directly proportional to the amount of biotinylated substrate, and thus to the kinase activity.

Protocol for Kinase Substrate Identification in Cell Lysates

This protocol outlines a method for identifying novel substrates of a specific kinase in a complex biological sample like a cell lysate.

Materials:

-

Cell Lysate

-

Purified active Kinase of interest

-

ATP-PEG8-Biotin

-

Kinase Reaction Buffer

-

Streptavidin-agarose beads or magnetic beads

-

Wash Buffer

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Western Blotting apparatus

-

Streptavidin-HRP or fluorescently labeled streptavidin

-

Antibodies against candidate substrates (for validation)

Procedure:

-

Prepare Cell Lysate: Prepare a cell lysate that has been treated to inactivate endogenous kinase activity, for example, by heat inactivation or using a general kinase inhibitor like FSBA (p-Fluorosulfonylbenzoyl 5'-adenosine).

-

Set up Kinase Reaction: In separate tubes, combine the treated cell lysate with the kinase reaction buffer. Add the purified active kinase of interest to one tube (experimental) and no kinase to another (negative control).

-

Initiate Biotinylation: Add ATP-PEG8-Biotin to both tubes to a final concentration of 10-100 µM.

-

Incubation: Incubate the reactions at 30°C for 1-2 hours.

-

Enrichment of Biotinylated Proteins: Add streptavidin beads to each reaction tube and incubate with rotation for 1-2 hours at 4°C to capture biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis by SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE. The biotinylated proteins can be visualized by transferring the proteins to a membrane and probing with Streptavidin-HRP or a fluorescently labeled streptavidin.

-

Substrate Identification: Protein bands that appear in the experimental lane but not in the negative control lane are potential substrates of the kinase of interest. These can be identified by mass spectrometry or validated by Western blotting with antibodies against suspected substrates.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway, a crucial pathway in cell survival and proliferation involving multiple kinases. This serves as an example of a biological context where ATP-PEG8-Biotin could be used to study the activity of kinases like PI3K, PDK1, and Akt.[1]

Caption: PI3K/Akt Signaling Pathway.

Experimental Workflow Diagram

This diagram outlines the general workflow for a kinase assay using ATP-PEG8-Biotin followed by detection.

Caption: Kinase Assay Experimental Workflow.

Troubleshooting and Considerations

-

High Background: High background signals can result from non-specific binding of ATP-PEG8-Biotin or streptavidin conjugates. Ensure thorough washing steps and consider using a blocking buffer. A no-kinase control is essential to determine the level of non-enzymatic biotinylation.

-

Low Signal: A low signal may indicate low kinase activity, suboptimal reaction conditions (pH, temperature, cofactors), or an inappropriate substrate. Optimize the concentration of the kinase, substrate, and ATP-PEG8-Biotin. Also, verify the activity of the kinase with natural ATP.

-

Kinase Compatibility: While many kinases are known to accept biotinylated ATP analogs, the efficiency can vary. It is crucial to validate the use of ATP-PEG8-Biotin for each specific kinase of interest.

-

PEG Linker Effects: The PEG8 linker is designed to improve solubility and reduce steric hindrance. However, for some kinases, the bulky biotin-PEG8 group might affect the enzyme's catalytic efficiency. A direct comparison with unlabeled ATP is recommended.

By following these protocols and considerations, researchers can effectively employ ATP-PEG8-Biotin as a powerful tool for advancing our understanding of kinase biology and for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The Generality of Kinase-Catalyzed Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotinylated phosphoproteins from kinase-catalyzed biotinylation are stable to phosphatases: Implications for phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Proteins with ATP-PEG8-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of ATP-binding proteins, a vast and functionally diverse class of molecules including kinases, ATPases, and molecular chaperones, is fundamental to understanding cellular signaling, metabolism, and disease. Dysregulation of these proteins is frequently implicated in pathologies such as cancer and neurodegenerative disorders, making them critical targets for therapeutic development. ATP-PEG8-Biotin is a chemical probe designed for the activity-based profiling of these protein families. It is an analog of adenosine (B11128) triphosphate (ATP) featuring a biotin (B1667282) tag attached via a polyethylene (B3416737) glycol (PEG8) spacer. This design allows for the covalent labeling of ATP-binding proteins in their native functional state, enabling their subsequent enrichment and identification.[1][2][3] The PEG8 linker provides a flexible spacer arm, minimizing steric hindrance and facilitating the interaction of the biotin moiety with avidin (B1170675) or streptavidin for downstream applications.[4][5]

The labeling mechanism relies on the acyl phosphate (B84403) group of the ATP analog, which is an electrophilic "warhead". When the ATP-PEG8-Biotin molecule binds to the ATP pocket of a protein, the acyl group is positioned in close proximity to a conserved lysine (B10760008) residue. This lysine residue performs a nucleophilic attack on the acyl phosphate, resulting in the formation of a stable, covalent amide bond. This reaction covalently attaches the biotin tag to the protein and releases ATP.[1][2][3][6] This activity-based labeling approach ensures that only proteins capable of binding ATP are targeted.

Applications

The covalent nature of the labeling makes this technique a powerful tool for a variety of applications in research and drug development:

-

Proteome-wide Profiling of ATP-binding Proteins: Enables the identification and quantification of a large number of ATP-binding proteins from complex biological samples like cell lysates or tissues.[2][3][6]

-

Kinase Inhibitor Selectivity Profiling: Can be used in competitive binding assays to determine the potency and selectivity of kinase inhibitors against a broad range of kinases in a native cellular context.[7]

-

Identification of Novel Drug Targets: Facilitates the discovery of previously unknown ATP-binding proteins that may serve as novel therapeutic targets.

-

Validation of Target Engagement: Confirms that a drug candidate is binding to its intended ATP-binding protein target within a complex biological system.

Signaling Pathway Context: The EGFR Signaling Cascade

A prominent example of a signaling pathway heavily reliant on ATP-binding proteins (kinases) is the Epidermal Growth factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular kinase domains, an ATP-dependent process. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[8][9][10][11] ATP-PEG8-Biotin can be utilized to label EGFR and other kinases within this pathway, allowing for the study of their activity and the effects of specific inhibitors.

EGFR Signaling Pathway

Experimental Workflow

The general workflow for labeling, enriching, and identifying ATP-binding proteins using ATP-PEG8-Biotin is a multi-step process. It begins with the labeling of proteins in a complex mixture, followed by the enrichment of the biotinylated proteins, and concludes with their identification and quantification, typically by mass spectrometry.

Experimental Workflow

Detailed Protocols

Protocol 1: Labeling of ATP-Binding Proteins in Cell Lysate

This protocol describes the labeling of ATP-binding proteins from a whole-cell lysate.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

ATP-PEG8-Biotin

-

Dithiothreitol (DTT)

-

Iodoacetamide (B48618) (IAA)

-

Trypsin

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., high salt, low salt, and urea-containing buffers)

-

Elution Buffer (e.g., 0.1% TFA in 50% acetonitrile)

Procedure:

-

Cell Lysis: Harvest and wash cells, then lyse on ice in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

Labeling Reaction:

-

Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in a reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂).

-

Add ATP-PEG8-Biotin to a final concentration of 5-10 µM.

-

Incubate the reaction for 15-30 minutes at room temperature.[6][7]

-

To stop the reaction, add SDS-PAGE loading buffer for gel-based analysis or proceed immediately to the next step for mass spectrometry-based analysis.

-

-

Reduction and Alkylation:

-

Denature the labeled proteins by adding urea to a final concentration of 6 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 65°C for 15 minutes.

-

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 40 mM and incubating for 30 minutes at 37°C in the dark.[6]

-

-

Proteolytic Digestion:

-

Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 10 mM ammonium (B1175870) bicarbonate).

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Enrichment of Biotinylated Peptides:

-

Incubate the digested peptide mixture with streptavidin-agarose beads for 2 hours at room temperature with gentle rotation to capture the biotinylated peptides.

-

Wash the beads sequentially with a series of buffers to remove non-specifically bound peptides. This can include a high-salt buffer, a low-salt buffer, and a urea-containing buffer.

-

-

Elution:

-

Elute the bound peptides from the streptavidin beads using a solution of 0.1% TFA in 50% acetonitrile.[6]

-

-

Sample Preparation for Mass Spectrometry: Dry the eluted peptides in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis.

Protocol 2: In-gel Detection of Labeled Proteins

This protocol is for the visualization of labeled proteins by SDS-PAGE and Western blot.

Materials:

-

Labeled cell lysate (from Protocol 1, step 3)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Streptavidin Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the biotinylated proteins using an appropriate imaging system.[6]

Data Presentation

The identification and quantification of labeled proteins are typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data can be summarized in tables to highlight the key findings.

Table 1: Representative Quantitative Data of Labeled Kinases

| Protein ID | Gene Name | Protein Name | Spectral Counts (Control) | Spectral Counts (Labeled) | Fold Change |

| P00533 | EGFR | Epidermal growth factor receptor | 5 | 152 | 30.4 |

| P28482 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 2 | 89 | 44.5 |

| P06213 | INSR | Insulin receptor | 3 | 75 | 25.0 |

| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | 8 | 210 | 26.3 |

| Q13153 | MAPK3 | Mitogen-activated protein kinase 3 | 6 | 185 | 30.8 |

Note: The data presented are for illustrative purposes and will vary depending on the experimental system.

Table 2: Experimental Parameters for Protein Labeling

| Parameter | Recommended Range | Optimal Condition |

| Protein Concentration | 1-10 mg/mL | 2-5 mg/mL |

| ATP-PEG8-Biotin Concentration | 1-20 µM | 5-10 µM |

| Incubation Time | 10-60 minutes | 15-30 minutes |

| Incubation Temperature | Room Temperature (20-25°C) | Room Temperature |

| pH | 7.0-8.0 | 7.5 |

Logical Relationship of Components

The successful application of this technology relies on the interplay of several key components, from the probe itself to the analytical instrumentation.

References

- 1. ATP Binding Proteins - Jena Bioscience [jenabioscience.com]

- 2. Acyl-ATP probes for identification of ATP-binding proteins in native proteomes - Jena Bioscience [jenabioscience.com]

- 3. Probes for ATP binding proteins - Jena Bioscience [jenabioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ATP-PEG8-Biotin_TargetMol [targetmol.com]

- 6. Profiling Protein Kinases and Other ATP Binding Proteins in Arabidopsis Using Acyl-ATP Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for ATP-PEG8-Biotin Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions and the identification of small molecule targets are fundamental to deciphering complex cellular processes and advancing drug discovery. The ATP-PEG8-Biotin pull-down assay is a powerful affinity purification technique used to isolate and identify ATP-binding proteins and their associated interaction partners from complex biological samples such as cell lysates.

ATP (adenosine triphosphate) is a ubiquitous molecule central to cellular energy metabolism, signal transduction, and biosynthesis. Proteins that bind ATP, including kinases, ATPases, and molecular chaperones, represent a large and functionally diverse class of proteins that are often key targets in drug development. The ATP-PEG8-Biotin probe is a chemical tool that mimics endogenous ATP, allowing for the selective capture of these proteins. It consists of an ATP molecule linked via a flexible polyethylene (B3416737) glycol (PEG8) spacer to a biotin (B1667282) tag. This biotin tag allows for highly specific and strong binding to streptavidin-conjugated beads, forming the basis of the pull-down assay.

This document provides detailed application notes and a comprehensive protocol for performing an ATP-PEG8-Biotin pull-down assay to enrich for ATP-binding proteins and their interactomes for subsequent identification by mass spectrometry.

Principle of the Method

The ATP-PEG8-Biotin pull-down assay is a form of affinity purification.[1][2] The workflow begins with the incubation of a cell lysate with the ATP-PEG8-Biotin probe. ATP-binding proteins in the lysate will specifically bind to the ATP moiety of the probe. The resulting protein-probe complexes are then captured on streptavidin-coated agarose (B213101) or magnetic beads. The strong and highly specific interaction between biotin and streptavidin facilitates the immobilization of the complexes.[3][4] Following a series of stringent washing steps to remove non-specifically bound proteins, the captured proteins are eluted from the beads. The eluted proteins can then be identified and quantified using downstream analytical techniques, most commonly mass spectrometry-based proteomics.

Applications

-

Identification of Novel ATP-Binding Proteins: This assay can be used to screen for and identify previously unknown proteins that bind to ATP in a given proteome.

-

Drug Target Identification: By using the ATP-PEG8-Biotin probe in competition with a small molecule inhibitor, this method can help to identify the protein targets of drugs that interfere with ATP binding.

-

Mapping Protein-Protein Interactions: The pull-down captures not only the direct ATP-binding protein but also its stable interaction partners, providing insights into protein complexes and cellular pathways.

-

Validation of Drug-Target Engagement: The assay can be adapted to confirm that a drug candidate indeed binds to its intended ATP-binding target in a cellular context.

Experimental Workflow

The overall experimental workflow for an ATP-PEG8-Biotin pull-down assay is depicted below. It involves preparing the cell lysate, binding the ATP-binding proteins to the biotinylated probe, capturing the complexes on streptavidin beads, washing away non-specific binders, and finally eluting the target proteins for analysis.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Overview of Affinity Purification | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: ATP-PEG8-Biotin Pull-Down Assay for Profiling ATP-Binding Proteins

References

- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 2. media.cellsignal.cn [media.cellsignal.cn]

- 3. Profiling Protein Kinases and Other ATP Binding Proteins in Arabidopsis Using Acyl-ATP Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to Interpret the Results of a Pull-Down Experiment | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]

Quantitative Analysis of Protein Biotinylation with ATP-PEG8-Biotin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein kinases, a vast family of enzymes that regulate a majority of cellular pathways, is central to numerous areas of biological research and drug discovery. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to investigate kinase activity and inhibitor selectivity directly in complex biological systems. This approach often utilizes ATP analogs that are modified to carry a reporter tag, such as biotin (B1667282).

ATP-PEG8-Biotin is a chemical probe designed for ABPP of kinases and other ATP-binding proteins. It consists of an ATP moiety that binds to the active site of kinases, a biotin tag for affinity purification, and an 8-unit polyethylene (B3416737) glycol (PEG8) spacer. The PEG linker enhances the solubility of the probe and extends the biotin tag from the ATP-binding pocket, which can improve its accessibility for capture by streptavidin. This application note provides a detailed protocol for the quantitative analysis of proteins labeled with an ATP-PEG8-Biotin probe, from cell lysis to mass spectrometry-based quantification.

Principle of the Method

The workflow is based on the covalent labeling of ATP-binding proteins in a cell lysate with the ATP-PEG8-Biotin probe. The biotinylated proteins are then enriched using streptavidin-coated magnetic beads. Following on-bead digestion to release the captured proteins as peptides, the samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Label-free quantification (LFQ) is then used to determine the relative abundance of the identified proteins, providing a quantitative profile of the targeted proteome. This method can be adapted for competitive profiling experiments to assess the selectivity and potency of kinase inhibitors.

Data Presentation

The following tables summarize quantitative data from affinity capture-mass spectrometry (AC-MS) experiments using a pan-kinase inhibitor (Cp19) conjugated to biotin via a PEG8 linker, demonstrating the optimization of the experimental workflow.

Table 1: Optimization of Streptavidin Magnetic Bead Amount for Kinase Enrichment

| Amount of SA-Mag Beads (mg) | Median Kinase Intensity (Log10 LFQ) | Number of Kinases Identified | Total Proteins Identified |

| 0.25 | 6.8 | 105 | 250 |

| 0.5 | 6.9 | 110 | 300 |

| 1.0 | 6.9 | 112 | 350 |

| 2.0 | 6.7 | 115 | 450 |

| Data is synthesized from studies optimizing affinity capture workflows for kinome profiling.[1][2][3] Increasing the amount of streptavidin magnetic (SA-Mag) beads from 0.25 to 1.0 mg slightly increases the number of identified kinases without significantly compromising signal intensity.[3] However, using 2.0 mg of beads leads to a modest decrease in kinase intensity and a substantial increase in the total number of proteins identified, suggesting higher non-specific binding.[2][3] |

Table 2: Effect of PEG Linker Length on Kinase Capture Efficiency

| Probe | Median Kinase Intensity (Log10 LFQ) | Number of Kinases Identified |

| Cp19-PEG2-Biotin | 6.6 | 130 |

| Cp19-PEG4-Biotin | 6.7 | 135 |

| Cp19-PEG8-Biotin | 6.9 | 141 |

| Cp19-PEG12-Biotin | 6.8 | 140 |

| This table is based on findings from comparative studies of different PEG linker lengths in affinity capture probes.[3] Probes with PEG8 and PEG12 linkers generally result in a higher number of quantified kinases and greater overall signal intensity compared to shorter linkers like PEG2 and PEG4.[3] The Cp19-PEG8-Biotin probe demonstrated a slightly better overall kinase intensity, making it optimal for these experiments.[3] |

Experimental Protocols

Protocol 1: Cell Lysate Preparation

-

Cell Culture: Culture cells to 80-90% confluency.

-

Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors) to the cell monolayer.

-

Incubation: Incubate on ice for 20 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).[4]

-

Storage: Use the lysate immediately or store at -80°C.

Protocol 2: Protein Labeling with ATP-PEG8-Biotin

-

Lysate Preparation: Dilute the cell lysate to a final protein concentration of 2 mg/mL in lysis buffer.

-

Inhibitor Treatment (Optional): For competitive profiling, pre-incubate the lysate with the desired concentration of inhibitor or DMSO (vehicle control) for 30 minutes at room temperature.

-

Probe Addition: Add ATP-PEG8-Biotin probe to a final concentration of 5-10 µM.

-

Labeling Reaction: Incubate the mixture for 1.5 hours at room temperature with gentle shaking.[5]

Protocol 3: Enrichment of Biotinylated Proteins

-

Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. For each sample (e.g., 1 mg of protein lysate), take an optimized amount of beads (e.g., 1 mg, as determined from optimization experiments) and place them in a new tube.[3]

-

Bead Washing: Place the tube on a magnetic rack to capture the beads. Discard the supernatant. Wash the beads three times with lysis buffer.

-

Binding: Add the protein lysate containing the biotinylated proteins to the washed beads.

-

Incubation: Incubate for 2 hours at 4°C on a rotator to allow for the binding of biotinylated proteins to the streptavidin beads.[1]

-

Washing: After incubation, place the tube on the magnetic rack and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins:

-

Two washes with lysis buffer.

-

One wash with 1 M KCl.

-

One wash with 0.1 M Na2CO3.

-

One wash with 2 M urea (B33335) in 10 mM Tris-HCl, pH 8.0.

-

Two washes with 50 mM ammonium (B1175870) bicarbonate (ABC).

-

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry

-

Resuspension: After the final wash, resuspend the beads in 50 mM ABC.

-

Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.[4]

-

Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.[4]

-

Digestion: Add sequencing-grade trypsin to the bead slurry at a 1:50 enzyme-to-protein ratio (estimate based on initial protein input).

-

Incubation: Incubate overnight at 37°C with shaking.

-

Peptide Elution: Centrifuge the tubes and transfer the supernatant containing the digested peptides to a new tube. To ensure complete recovery, add 50 µL of 0.1% formic acid to the beads, vortex, and combine the supernatant with the first eluate.

-

Desalting: Clean up the peptide sample using a C18 StageTip or equivalent to remove salts and detergents that can interfere with mass spectrometry analysis.[6][7]

-

Drying: Dry the purified peptides in a vacuum concentrator.[4]

-

Reconstitution: Reconstitute the dried peptides in a small volume (e.g., 20 µL) of 0.1% formic acid in LC-MS grade water for analysis.

Protocol 5: LC-MS/MS Analysis and Label-Free Quantification

-

LC Separation: Inject the peptide sample into a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.

-

Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.[8]

-

Data Analysis Software: Process the raw data using software such as MaxQuant.[4]

-

Protein Identification: Search the MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for human) with specified parameters, including trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and protein N-terminal acetylation as variable modifications.[4]

-

Label-Free Quantification (LFQ): Enable the LFQ algorithm in the software. This algorithm calculates protein intensities based on the extracted ion chromatograms of the corresponding peptides.[9][10][11]

-

-

Statistical Analysis: Export the LFQ intensity values and perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially abundant between samples.

Conclusion

The use of ATP-PEG8-Biotin in combination with quantitative mass spectrometry provides a robust and powerful platform for profiling kinases and other ATP-binding proteins. The protocols outlined in this application note offer a comprehensive workflow from sample preparation to data analysis. Careful optimization of experimental parameters, such as the amount of streptavidin beads and the choice of linker length on the probe, is crucial for achieving high-quality, reproducible results. This methodology is highly valuable for basic research aimed at understanding kinase signaling pathways and for drug development efforts focused on identifying and characterizing novel kinase inhibitors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A Targeted Quantitative Proteomics Strategy for Global Kinome Profiling of Cancer Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]

- 9. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 10. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 11. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Detecting ATP-Binding Proteins using ATP-PEG8-Biotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the identification and characterization of ATP-binding proteins in cell lysates using ATP-PEG8-Biotin. This chemical probe allows for the covalent labeling and subsequent enrichment of a broad range of proteins that interact with ATP, including protein kinases, ATPases, and other nucleotide-binding proteins. The described protocols are designed for use in proteomic studies to profile the ATP-binding proteome, identify novel drug targets, and investigate the mechanisms of ATP-dependent cellular processes.

ATP-PEG8-Biotin is an analog of adenosine (B11128) triphosphate that features a biotin (B1667282) moiety linked via an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This design facilitates the covalent modification of ATP-binding proteins. The probe binds to the ATP pocket, and a reactive acyl phosphate (B84403) group allows for nucleophilic attack by a conserved lysine (B10760008) residue within the binding site. This results in the formation of a stable amide bond, covalently attaching the biotin tag to the protein. The biotinylated proteins can then be efficiently captured using streptavidin-based affinity purification for subsequent analysis by mass spectrometry or immunoblotting.

Key Applications:

-

Proteome-wide profiling of ATP-binding proteins: Identify hundreds to thousands of ATP-binding proteins from complex biological samples.

-

Target identification for drug discovery: Elucidate the protein targets of small molecule inhibitors that compete for ATP binding.

-

Functional characterization of enzymes: Study the activity and regulation of ATP-dependent enzymes in various cellular contexts.

-

Validation of putative ATP-binding proteins: Confirm the ATP-binding capability of proteins identified through other methods.

Experimental Protocols

Preparation of Cell Lysates

The quality of the cell lysate is critical for the successful labeling and enrichment of ATP-binding proteins. The choice of lysis buffer should be optimized to ensure efficient protein extraction while preserving the native conformation and activity of ATP-binding proteins.

Recommended Lysis Buffer:

| Component | Final Concentration | Purpose |

| Tris-HCl, pH 7.5 | 50 mM | Buffering agent |

| NaCl | 150 mM | Maintains ionic strength |

| EDTA | 1-2 mM | Chelates divalent cations, inhibits metalloproteases |

| Non-ionic Detergent (e.g., NP-40 or Triton X-100) | 1% (v/v) | Solubilizes proteins |

| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |

| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |

Protocol:

-

Culture cells to the desired density (typically 80-90% confluency for adherent cells).

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

For adherent cells, add ice-cold lysis buffer to the culture dish. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold lysis buffer.

-

Incubate on ice for 20-30 minutes with occasional gentle agitation.

-

Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

The lysate can be used immediately or stored at -80°C for future use.

Labeling of ATP-Binding Proteins with ATP-PEG8-Biotin

This protocol describes the covalent labeling of ATP-binding proteins in the cell lysate with the ATP-PEG8-Biotin probe.

Materials:

-

Cell lysate (1-5 mg/mL)

-

ATP-PEG8-Biotin (5 mM stock solution in water or buffer)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Protocol:

-

In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-2 mg/mL with reaction buffer.

-

Add ATP-PEG8-Biotin to the lysate to a final concentration of 10-50 µM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.

-

(Optional) To identify specific targets of a competitive inhibitor, pre-incubate the lysate with the inhibitor for 30 minutes before adding the ATP-PEG8-Biotin probe.

Enrichment of Biotinylated Proteins using Streptavidin Affinity Purification

This protocol outlines the capture of biotinylated ATP-binding proteins using streptavidin-conjugated beads.

Materials:

-

Labeled cell lysate

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2% SDS, 100 mM Tris-HCl, pH 8.0, 10 mM DTT, and excess free biotin)

Protocol:

-

Add an appropriate volume of streptavidin beads to the labeled cell lysate.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant.

-

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step three times.

-

After the final wash, the beads with the enriched biotinylated proteins are ready for downstream analysis.

Downstream Analysis: Mass Spectrometry

For proteome-wide identification, the enriched proteins are typically digested on-bead, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

On-Bead Digestion Protocol:

-

Wash the beads with 50 mM ammonium (B1175870) bicarbonate.

-

Resuspend the beads in a solution containing a reducing agent (e.g., 10 mM DTT) and incubate for 30 minutes at 56°C.

-

Cool to room temperature and add an alkylating agent (e.g., 55 mM iodoacetamide). Incubate for 20 minutes in the dark.

-

Add trypsin (or another suitable protease) and incubate overnight at 37°C.

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent.

-

The peptides are now ready for LC-MS/MS analysis.

Data Presentation

Table 1: Representative Quantitative Data of Identified ATP-Binding Proteins

| Protein ID | Gene Name | Protein Name | Fold Enrichment (Probe vs. Control) | p-value | Function |

| P06732 | EGFR | Epidermal growth factor receptor | 15.2 | <0.001 | Tyrosine Kinase |

| P04049 | ABL1 | Abelson murine leukemia viral oncogene homolog 1 | 12.8 | <0.001 | Tyrosine Kinase |

| P62753 | HSP90AA1 | Heat shock protein 90-alpha | 9.5 | <0.005 | Chaperone |

| P54619 | ATP5F1A | ATP synthase subunit alpha, mitochondrial | 8.1 | <0.005 | ATPase |

| Q13547 | CHEK1 | Serine/threonine-protein kinase Chk1 | 7.9 | <0.01 | Serine/Threonine Kinase |

Visualizations

Caption: Experimental workflow for detecting ATP-binding proteins.

Caption: Mechanism of ATP-binding protein labeling and capture.

Troubleshooting & Optimization

Reducing non-specific binding in ATP-PEG8-Biotin experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in experiments utilizing ATP-PEG8-Biotin.

Troubleshooting Guide: Reducing Non-Specific Binding

High background signal due to non-specific binding is a common issue in assays involving biotinylated probes. This guide provides a systematic approach to identifying and mitigating the sources of non-specific binding in your ATP-PEG8-Biotin experiments.

Problem: High background or false-positive signals.

High background can obscure real signals and lead to incorrect data interpretation. The following sections break down the potential causes and provide step-by-step solutions.

Step 1: Identify the Source of Non-Specific Binding

The first step is to determine which component of your assay is contributing to the high background. This can be achieved through a series of control experiments.

Experimental Workflow for Troubleshooting

Caption: Troubleshooting workflow for identifying the source of non-specific binding.

Step 2: Optimize Blocking and Washing Protocols

Once the likely source of the non-specific binding is identified, you can optimize your protocol to reduce it.

Common Causes and Solutions

| Potential Cause | Recommended Solution |

| Ineffective Blocking | The blocking buffer is not effectively coating all non-specific binding sites on the solid support (e.g., beads, plates). |

| * Optimize Blocking Agent: Switch to a different blocking agent. See the table below for a comparison of common blockers. | |

| * Increase Blocking Concentration: Increase the concentration of the blocking agent (e.g., BSA from 1% to 3-5%). | |

| * Increase Incubation Time/Temperature: Extend the blocking incubation time (e.g., from 1 hour to overnight at 4°C). | |

| Insufficient Washing | Unbound or weakly bound molecules are not being adequately removed. |

| * Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5-8).[1] | |

| * Increase Wash Buffer Stringency: Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.[1][2][3] | |

| * Increase Salt Concentration: Higher salt concentrations in the wash buffer can disrupt ionic interactions causing non-specific binding.[4] | |

| Hydrophobic or Ionic Interactions | The ATP-PEG8-Biotin probe or other sample components are non-specifically interacting with the solid support or other proteins. |

| * Modify Buffer Composition: Adjust the pH of your buffers. Adding additives like BSA or non-ionic detergents to your binding and wash buffers can also help. | |

| * Use Competitor Molecules: Include unlabeled, non-biotinylated ATP or similar molecules in your binding reaction to compete for non-specific binding sites. |

Comparison of Common Blocking Agents

| Blocking Agent | Typical Concentration | Advantages | Disadvantages |

| Bovine Serum Albumin (BSA) | 1-5% | Effective for many applications, particularly with phospho-specific antibodies. | Can be a source of biotin (B1667282) contamination; some antibodies may cross-react with it. |

| Non-fat Dry Milk | 0.1-5% | Inexpensive and readily available. | Contains endogenous biotin and phosphoproteins, which can interfere with biotin-streptavidin detection and phospho-protein analysis. |

| Casein | 1% | Can provide lower backgrounds than milk or BSA and is recommended for biotin-avidin systems. | May mask some epitopes. |

| Fish Gelatin | 0.1-5% | Low cross-reactivity with mammalian antibodies. | May not be as effective as BSA or milk in all situations and can contain endogenous biotin. |

| Synthetic Polymers (PEG, PVP) | Varies | Protein-free, reducing the chance of cross-reactivity. Useful for experiments requiring low protein content. | Can be more expensive and may require more optimization. |

Step 3: Address Endogenous Biotin and Biotin-Binding Proteins

Biological samples can contain endogenous biotin or proteins that bind biotin, leading to false positives.

Protocol for Blocking Endogenous Biotin

This two-step procedure can be used to block endogenous biotin in your sample before adding the biotinylated probe.

-

Saturate Endogenous Biotin: Incubate the sample with an excess of streptavidin (or avidin) to bind to all available biotin.

-

Block Excess Streptavidin Sites: Incubate the sample with free biotin to saturate the remaining biotin-binding sites on the streptavidin added in the first step.

Caption: Two-step process for blocking endogenous biotin.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background even with a blocking buffer?

A1: There are several possibilities:

-

The blocking agent itself is a source of contamination. For example, non-fat milk and some grades of BSA contain endogenous biotin which can interact with streptavidin. Try switching to a biotin-free BSA or a synthetic blocking agent.

-

The blocking may be incomplete. Increase the concentration of your blocking agent, the incubation time, or the temperature.

-

Your sample contains endogenous biotin or biotin-binding proteins. Consider implementing an endogenous biotin blocking step.

-

The concentration of your detection reagent (e.g., streptavidin-HRP) is too high. Titrate your detection reagent to find the optimal concentration that gives a good signal-to-noise ratio.

Q2: Can the PEG linker in ATP-PEG8-Biotin contribute to non-specific binding?

A2: While polyethylene (B3416737) glycol (PEG) is often used to reduce non-specific protein adsorption, high concentrations or specific interactions with certain surfaces could potentially contribute to background. If you suspect this is an issue, including a small amount of free PEG in your blocking buffer as a competitor might help.

Q3: How can I optimize my washing steps to reduce background?

A3: Optimization of washing is crucial.

-

Increase the number of washes: This helps to remove loosely bound molecules. Try increasing from 3-4 washes to 5-8.

-

Increase the volume of wash buffer: Ensure the entire surface is thoroughly washed.

-

Increase the stringency of the wash buffer:

-

Add a non-ionic detergent like Tween-20 (0.05-0.1%).

-

Increase the salt concentration (e.g., NaCl) to disrupt electrostatic interactions.

-

-

Increase the duration of wash steps: Allow the wash buffer to incubate for a few minutes during each wash step.

Q4: What are the best negative controls for my ATP-PEG8-Biotin pull-down experiment?

A4: Proper negative controls are essential to confirm the specificity of your interactions.

-

Beads/surface only with lysate: This control will show you which proteins are binding non-specifically to your solid support.

-

Beads/surface with biotinylated probe but no lysate: This will reveal if the probe itself is binding to the support.

-

Competition control: Perform the pull-down in the presence of a large excess of free, non-biotinylated ATP. A specific interaction should be outcompeted, leading to a significant reduction in the signal of your protein of interest.

-

Scrambled or inactive probe control: If possible, use a biotinylated molecule that is structurally similar to ATP but does not bind to your target protein.

Signaling Pathway and Experimental Principles

The core of the issue with non-specific binding is the unintended interactions between various components of the assay. The following diagram illustrates these potential unwanted interactions.

Caption: Diagram of specific vs. non-specific binding interactions.

References

Stability of ATP-PEG8-Biotin in cell lysates and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of ATP-PEG8-Biotin, particularly in cell lysate applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for ATP-PEG8-Biotin?

To ensure the integrity and performance of ATP-PEG8-Biotin, it is crucial to adhere to the recommended storage conditions. Degradation of the reagent can lead to failed experiments or inconsistent results.

| Format | Storage Temperature | Duration |

| Powder | -20°C | Up to 2 years |

| In DMSO | 4°C | Up to 2 weeks |

| In DMSO | -80°C | Up to 6 months |